Application Summary: Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is a proton donor that has been used as a model system to study the activation of chloride by hydrogen chloride.
Application Summary: This compound has potentiating effects on the activity of carbapenems and other antibiotics against bacteria.
Results or Outcomes: It may be effective against multidrug resistant Gram negative bacteria because it inhibits the citric acid cycle and prevents energy metabolism in these organisms.
Application Summary: This compound is used for pharmaceutical testing.
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate is a nitrogen-containing heterocyclic compound characterized by a pyridine ring substituted with cyano and cyclopropyl groups. Its molecular formula is C₁₅H₁₆N₂O₄, and it has a molecular weight of 288.31 g/mol . The compound features two ester groups from the diethyl dicarboxylate moiety, contributing to its chemical reactivity and potential biological activity.
There is no current research available on the mechanism of action of DECCPD.
DECCPD presents an opportunity for further scientific exploration. Research could focus on:
Research indicates that derivatives of pyridine-based compounds often exhibit significant biological activities, including:
The synthesis of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate can be achieved through several methods:
Diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate has potential applications in various fields:
Interaction studies are crucial for understanding the behavior of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate in biological systems. Key areas include:
Several compounds share structural similarities with diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate | Similar dicarboxylate structure | Different methyl substitutions |
Ethyl 3-cyano-6-methylpyridine-2-carboxylate | Contains a methyl group instead of cyclopropyl | Potentially different biological activity |
Diethyl 4-(1-(2-nitrophenyl)-1H-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate | Incorporates a triazole moiety | Enhanced interactions due to triazole presence |
The uniqueness of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate lies in its specific combination of functional groups and the cyclopropyl moiety, which may influence its reactivity and biological activity compared to these similar compounds.
The synthesis of diethyl 3-cyano-6-cyclopropyl-2,5-pyridinedicarboxylate represents a sophisticated challenge in heterocyclic chemistry, requiring careful consideration of multiple synthetic approaches and reaction conditions . This complex pyridine derivative features multiple functional groups including diethyl ester moieties, a cyano group, and a cyclopropyl substituent, each demanding specific synthetic strategies [2]. The compound belongs to the class of pyridine derivatives known as pyridinedicarboxylates, which are recognized for their diverse reactivity and applications in medicinal chemistry .
The selection of appropriate precursors for cyclopropyl cyanide synthesis has undergone significant innovation, with multiple pathways offering distinct advantages depending on the desired substitution pattern and reaction conditions [3]. The most established route involves the reaction of 4-chlorobutyronitrile with sodium hydroxide in polar aprotic solvents, particularly dimethyl sulfoxide [3]. This methodology has demonstrated remarkable efficiency, achieving yields as high as 100 percent when sodium hydroxide is employed as the base, representing a substantial improvement over traditional methods using sodamide in liquid ammonia which typically yielded only 60 percent [3].
The mechanism proceeds through an intramolecular nucleophilic substitution where the hydroxide ion facilitates the formation of the cyclopropane ring through displacement of the chloride leaving group [3]. Temperature optimization plays a crucial role, with reactions conducted between 15 and 145 degrees Celsius showing optimal conversion rates [3]. The choice of base particle size also significantly influences reaction kinetics, with crushed sodium hydroxide pellets providing faster conversion rates compared to intact pellets [3].
Alternative approaches utilizing cyclopentanone derivatives have emerged as viable pathways for constructing cyclopropyl-containing precursors [4]. Vapor phase synthesis employing cyclopentanone, formaldehyde, and ammonia over cobalt-aluminum-MCM-41 catalysts has shown selective formation of cyclopropyl-containing heterocycles at elevated temperatures around 1000 degrees Celsius [4]. This methodology offers the advantage of continuous processing and elimination of solvent-related issues [4].
Precursor | Base/Catalyst | Solvent | Temperature (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|---|
4-Chlorobutyronitrile | Sodium hydroxide | Dimethyl sulfoxide | 15-145 | 60-100 | High yield with sodium hydroxide |
Cyclopentanone derivatives | Ammonia/Cobalt-Aluminum-MCM-41 | Vapor phase | 1000 | 74 | Selective formation |
Acetylene precursors | Nickel catalysts | Polar aprotic solvents | 100-160 | 35-97 | Broad substrate scope |
Homoallylic alcohols | Indium mediates | Methylene chloride | Room temperature | 3:1 anti:syn ratio | Stereochemical control |
Indium-mediated methodologies have introduced stereochemical control into cyclopropyl precursor synthesis [5]. The indium-mediated crotylation of hydrocinnamaldehyde produces homoallylic alcohols with a 3:1 anti:syn diastereomeric ratio, which can be further elaborated through ring-closing metathesis chemistry to yield substituted cyclopropanes [5]. This approach allows for precise control over stereochemistry, which is particularly valuable when preparing enantiomerically pure cyclopropyl-containing compounds [5].
The formation of diethyl ester functionalities in pyridine dicarboxylates involves multiple mechanistic pathways, each offering distinct advantages in terms of reaction conditions, substrate scope, and product selectivity [6] [7]. The classical Fischer esterification remains a fundamental approach, involving the acid-catalyzed reaction between pyridine carboxylic acids and ethanol under reflux conditions [8]. This methodology benefits from its simplicity and cost-effectiveness, though equilibrium limitations can result in moderate yields [8].
The Steglich esterification has emerged as a preferred method for pyridine dicarboxylate synthesis due to its mild reaction conditions and compatibility with sensitive functional groups [9] [7]. This approach utilizes carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride in combination with 4-dimethylaminopyridine as a nucleophilic catalyst [9] [7]. The mechanism proceeds through formation of an O-acylisourea intermediate, which is subsequently activated by 4-dimethylaminopyridine to form a highly electrophilic acylated pyridinium species [9].
Recent developments in greener esterification protocols have focused on acetonitrile as a reaction solvent, replacing traditional chlorinated solvents and dimethylformamide [7]. This modification offers comparable reaction rates and yields while significantly reducing environmental impact and eliminating the need for chromatographic purification [7]. The success of this approach relies on careful control of wash sequences that remove basic impurities through acidic washes and residual carboxylic acids through basic washes [7].
Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Advantages |
---|---|---|---|---|---|
Fischer Esterification | Acid catalyst | Alcohol solvent | Reflux (78-118) | 6-24 | Simple, versatile |
Steglich Esterification | EDC/DMAP | Acetonitrile | 25-60 | 2-12 | Greener solvent |
Palladium-catalyzed Carbonylation | Palladium(II) acetate/Triphenylphosphine | DMF/Toluene | 80-120 | 4-18 | High yields for aromatics |
DCC coupling | DCC/DMAP | Dichloromethane | 0-25 | 4-16 | Mild conditions |
Palladium-catalyzed carbonylation represents an advanced approach for constructing pyridine dicarboxylates directly from halogenated pyridine precursors [10] [11]. This methodology involves the oxidative addition of palladium into carbon-halogen bonds, followed by carbon monoxide insertion and subsequent alcoholysis to form the ester products [10] [11]. The process typically requires palladium(II) acetate as the catalyst precursor, with triphenylphosphine ligands providing stabilization and electronic tuning [10]. Reaction conditions generally involve temperatures between 80 and 120 degrees Celsius under carbon monoxide atmosphere [11].
The introduction of cyano groups into pyridine frameworks requires specialized catalytic systems capable of forming carbon-carbon or carbon-nitrogen bonds under controlled conditions [12] [13]. Nickel-catalyzed hydrocyanation represents one of the most thoroughly investigated approaches for cyano group installation [13]. This methodology employs hydrogen cyanide or trimethylsilyl cyanide as the cyanide source, with nickel complexes serving as the active catalysts [13]. The reaction proceeds through oxidative addition of the nickel catalyst to the substrate, followed by cyanide insertion and reductive elimination [13].
The regioselectivity of nickel-catalyzed hydrocyanation depends significantly on substrate structure and electronic properties [13]. Electron-rich substrates typically favor addition at positions that can stabilize the resulting organometallic intermediates [13]. Temperature control between 50 and 100 degrees Celsius is critical for achieving optimal yields, which typically range from 60 to 90 percent [13].
Palladium-catalyzed cyanation has gained prominence for its broad substrate scope and high chemoselectivity [12]. This approach utilizes aryl halides as substrates with potassium cyanide or sodium cyanide as the cyanide source [12]. The mechanism involves oxidative addition of palladium into the carbon-halogen bond, followed by transmetallation with the cyanide nucleophile and reductive elimination to form the carbon-cyano bond [12]. Reaction temperatures typically range from 80 to 150 degrees Celsius, with yields often exceeding 70 to 95 percent [12].
Catalyst System | Cyanide Source | Substrate Type | Selectivity | Temperature (°C) | Typical Yield (%) |
---|---|---|---|---|---|
Nickel-catalyzed hydrocyanation | HCN/TMSCN | Alkenes/Alkynes | Regioselective | 50-100 | 60-90 |
Palladium-catalyzed cyanation | KCN/NaCN | Aryl halides | Chemoselective | 80-150 | 70-95 |
Copper-catalyzed cyanation | CuCN | Aryl iodides | High yields | 100-140 | 65-85 |
B(C₆F₅)₃ Lewis acid | TMSCN | Cyclopropanes | Ring-opening | 25-80 | 75-90 |
Copper-catalyzed cyanation offers advantages for specific substrate classes, particularly aryl iodides [12]. Copper cyanide serves as both the catalyst and cyanide source, simplifying the reaction setup [12]. The methodology typically requires higher temperatures between 100 and 140 degrees Celsius but provides good functional group tolerance [12]. Yields generally range from 65 to 85 percent, with the reaction proceeding through single-electron transfer mechanisms [12].
Lewis acid-catalyzed approaches using tris(pentafluorophenyl)borane have emerged as effective methods for introducing cyano groups through ring-opening reactions of cyclopropanes [14]. This methodology employs trimethylsilyl cyanide as the cyanide source and operates under relatively mild conditions between 25 and 80 degrees Celsius [14]. The Lewis acid activates the cyclopropane substrate toward nucleophilic attack by the cyanide, resulting in ring-opening and cyano group installation with yields typically ranging from 75 to 90 percent [14].
Solvent selection plays a critical role in optimizing synthetic pathways for complex pyridine derivatives, with different solvents providing unique advantages depending on the specific reaction mechanism and substrate requirements [9] [15] [16]. Dimethyl sulfoxide has established itself as a particularly effective solvent for base-promoted cyclization reactions due to its high polarity and ability to stabilize charged intermediates [3] [16]. The solvent's high boiling point of 189 degrees Celsius allows for elevated reaction temperatures when necessary, while its aprotic nature prevents unwanted protonation of basic intermediates [16].
The optimization of reactions in dimethyl sulfoxide requires careful temperature control to prevent decomposition of sensitive substrates while maintaining sufficient thermal energy for bond formation and breaking processes [3]. The solvent's ability to promote SN2 reactions makes it particularly valuable for cyclization reactions involving nucleophilic substitution mechanisms [3]. However, the high boiling point can complicate product isolation, requiring careful consideration of workup procedures [16].
Dimethylformamide serves as an excellent coordinating solvent for transition metal-catalyzed reactions, particularly those involving palladium, nickel, and copper catalysts [11] [16]. The solvent's ability to coordinate metal centers helps stabilize catalytic intermediates and can influence reaction selectivity [11]. With a boiling point of 153 degrees Celsius, dimethylformamide provides sufficient thermal stability for most catalytic transformations while remaining manageable for product isolation [16]. Water content control is critical when using dimethylformamide, as trace water can interfere with certain catalytic cycles [16].
Solvent | Polarity | Application | Boiling Point (°C) | Key Benefits | Optimization Factor |
---|---|---|---|---|---|
Dimethyl sulfoxide (DMSO) | High | Base-promoted cyclizations | 189 | Promotes SN2 reactions | Temperature control |
Dimethylformamide (DMF) | High | Transition metal catalysis | 153 | Coordinates metals well | Water content |
Acetonitrile | Medium | Esterification reactions | 82 | Greener alternative | Purification ease |
Toluene | Low | Carbonylation reactions | 111 | Inert atmosphere | Degassing requirement |
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | High | Lewis acid catalysis | 59 | Activates substrates | Substrate activation |
Acetonitrile has gained recognition as a greener alternative for esterification reactions, offering comparable reaction rates to traditional chlorinated solvents while providing easier purification and reduced environmental impact [15] [7]. The solvent's medium polarity and relatively low boiling point of 82 degrees Celsius facilitate straightforward product isolation through simple extraction procedures [7]. The key to successful optimization in acetonitrile lies in designing appropriate workup sequences that take advantage of the solvent's miscibility properties [7].
Toluene serves as an essential solvent for carbonylation reactions where an inert atmosphere is required [11]. Its low polarity and chemical inertness make it ideal for reactions involving sensitive organometallic intermediates [11]. The solvent's boiling point of 111 degrees Celsius provides moderate thermal stability while allowing for effective removal during workup [11]. Degassing requirements are critical when using toluene in carbonylation reactions to prevent interference from dissolved oxygen [11].
1,1,1,3,3,3-Hexafluoro-2-propanol represents a specialized solvent for Lewis acid-catalyzed reactions due to its unique ability to activate substrates through hydrogen bonding interactions [14]. Despite its high polarity, the solvent's low boiling point of 59 degrees Celsius allows for easy removal during product isolation [14]. The key optimization factor involves balancing substrate activation with potential side reactions that can occur in highly activating media [14].